molecular formula C8H15N7O2S3 B8135543 Famotidine-13C,d3

Famotidine-13C,d3

Cat. No.: B8135543
M. Wt: 341.5 g/mol
InChI Key: XUFQPHANEAPEMJ-DTTOTARQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Famotidine is a competitive histamine H2-receptor antagonist primarily used to inhibit gastric secretion . The incorporation of stable isotopes (13C and deuterium) in Famotidine-13C-d3 allows for precise quantification and tracking in scientific research.

Preparation Methods

Synthetic Routes:: The synthesis of Famotidine-13C-d3 involves incorporating isotopes into the parent compound. Specific synthetic routes are proprietary, but generally, it follows similar steps to the synthesis of regular Famotidine.

Reaction Conditions:: The deuterium labeling process typically occurs during specific steps of the synthesis. Deuterated reagents are used to replace hydrogen atoms in the precursor molecules, resulting in Famotidine-13C-d3.

Industrial Production:: Industrial-scale production of Famotidine-13C-d3 involves optimized processes to ensure high yield and purity. detailed industrial methods are confidential.

Chemical Reactions Analysis

Types of Reactions:: Famotidine-13C-d3 can undergo various reactions, including:

    Oxidation: Famotidine-13C-d3 may be oxidized under certain conditions.

    Reduction: Reduction reactions can modify the compound.

    Substitution: Deuterium substitution affects its pharmacokinetics.

Common Reagents and Conditions::

    Deuterated Reagents: Used for isotopic labeling.

    Catalysts: Employed in specific reactions.

    Solvents: Organic solvents facilitate reactions.

Major Products:: The primary product is Famotidine-13C-d3 itself, with isotopic substitutions at specific positions.

Scientific Research Applications

Famotidine-13C-d3 finds applications in:

    Pharmacokinetic Studies: Tracking drug distribution and metabolism.

    Drug Interaction Studies: Assessing interactions with other compounds.

    Quantitative Analysis: Precise quantification in biological samples.

Mechanism of Action

Famotidine-13C-d3, like regular Famotidine, acts as an H2-receptor antagonist. It selectively inhibits histamine binding to H2 receptors on gastric parietal cells, reducing acid secretion. The molecular targets are H2 receptors, and the pathway involves cAMP signaling.

Comparison with Similar Compounds

Famotidine-13C-d3’s uniqueness lies in its isotopic labeling. Similar compounds include regular Famotidine and other H2-receptor antagonists.

Properties

IUPAC Name

2,3,3-trideuterio-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoyl(113C)propanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N7O2S3/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14)/i1D,2D2,6+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFQPHANEAPEMJ-DTTOTARQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(/[13C](=N/S(=O)(=O)N)/N)C([2H])([2H])SCC1=CSC(=N1)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N7O2S3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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